molecular formula C22H18ClNO4 B5134193 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No. B5134193
M. Wt: 395.8 g/mol
InChI Key: HXYSHRJSYCQUOZ-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent and selective modulator of the nuclear receptor peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A involves its binding to PPARδ, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. By binding to PPARδ, 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A induces conformational changes that allow the receptor to recruit co-activators and initiate gene transcription. This leads to the activation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately results in improved metabolic function.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has been shown to have several biochemical and physiological effects in various preclinical models. In animal studies, 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has been shown to improve glucose and lipid metabolism, reduce inflammation, and promote mitochondrial biogenesis. Moreover, 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has been shown to have anti-tumor effects in several cancer cell lines, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A in lab experiments is its high selectivity for PPARδ, which allows for specific modulation of the receptor without affecting other nuclear receptors. Moreover, 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A in lab experiments is its relatively low solubility in water, which may require the use of organic solvents or other solubilization methods.

Future Directions

There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A. One area of interest is the potential therapeutic applications of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A in metabolic disorders, cardiovascular diseases, and cancer. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor effects of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A and to identify potential drug targets. Additionally, the development of more efficient synthesis methods and solubilization strategies may facilitate the translation of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A into clinical applications.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A involves a multi-step process that starts with the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(4-chloro-2-methylphenoxy)ethylamine to yield the intermediate product, which is subsequently treated with acetic anhydride and triethylamine to form 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A. The overall yield of the synthesis process is around 20%, and the purity of the final product is typically greater than 98%.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In preclinical studies, 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has been shown to improve glucose and lipid metabolism, reduce inflammation, and promote mitochondrial biogenesis. Moreover, 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has been shown to have anti-tumor effects in several cancer cell lines, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4/c1-13-9-14(23)7-8-18(13)27-12-22(25)24-17-11-20-16(10-21(17)26-2)15-5-3-4-6-19(15)28-20/h3-11H,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYSHRJSYCQUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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